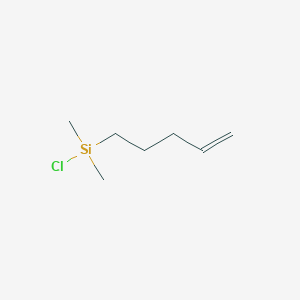

Chloro(dimethyl)(pent-4-en-1-yl)silane

Beschreibung

Chloro(dimethyl)(pent-4-en-1-yl)silane is an organosilicon compound characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a pent-4-en-1-yl group (CH₂CH₂CH₂CH=CH₂). The pent-4-en-1-yl group introduces both steric and electronic effects, influencing its reactivity compared to silanes with aryl, alkyl, or other substituents.

Eigenschaften

CAS-Nummer |

33932-64-8 |

|---|---|

Molekularformel |

C7H15ClSi |

Molekulargewicht |

162.73 g/mol |

IUPAC-Name |

chloro-dimethyl-pent-4-enylsilane |

InChI |

InChI=1S/C7H15ClSi/c1-4-5-6-7-9(2,3)8/h4H,1,5-7H2,2-3H3 |

InChI-Schlüssel |

KOHUASMRQIYLCF-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(CCCC=C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloro(dimethyl)(pent-4-en-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with pent-4-en-1-ylmagnesium bromide in the presence of a catalyst. This Grignard reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of chloro(dimethyl)(pent-4-en-1-yl)silane often involves the use of large-scale reactors and stringent control of reaction conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Chloro(dimethyl)(pent-4-en-1-yl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.

Addition Reactions: The pent-4-en-1-yl group can participate in addition reactions, such as hydrosilylation, where the silicon-hydrogen bond adds across a double bond.

Common Reagents and Conditions

Common reagents used in reactions with chloro(dimethyl)(pent-4-en-1-yl)silane include:

Grignard Reagents: For substitution reactions.

Hydrosilanes: For addition reactions.

Catalysts: Such as platinum or palladium complexes, to facilitate hydrosilylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxysilanes, while hydrosilylation reactions can produce silane derivatives with various functional groups .

Wissenschaftliche Forschungsanwendungen

Chloro(dimethyl)(pent-4-en-1-yl)silane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which chloro(dimethyl)(pent-4-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the pent-4-en-1-yl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the pent-4-en-1-yl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The substituents on the silicon atom critically determine the physical and chemical behavior of chlorosilanes. Below is a comparative analysis of key structural and physical properties (Table 1):

Table 1: Comparative Physical Properties of Selected Chlorosilanes

*Estimated properties based on analogous compounds.

Key Observations:

- Steric Effects : The pent-4-en-1-yl group in the target compound introduces moderate steric hindrance compared to bulkier aryl groups (e.g., 4-vinylphenyl in ) but more than chloromethyl or trimethyl substituents.

Reactivity in Cross-Coupling and Hydrosilylation

Cross-Coupling Efficiency

Studies comparing chloro(phenyl)germanes, stannanes, and silanes reveal that silanes generally exhibit lower coupling efficiencies due to weaker Si–C bonds. However, substituents significantly modulate reactivity:

- Aryl vs. Alkenyl Silanes : Aryl-substituted silanes (e.g., 4-vinylphenyl in ) show reduced coupling efficiency compared to alkenyl analogs like the target compound, likely due to resonance stabilization of the Si–C bond in aryl systems .

- Reaction Conditions : Fluoride-promoted coupling of chloro(phenyl)silanes requires "moist" toluene for activation, whereas alkenyl-substituted silanes may enable milder conditions due to higher inherent reactivity .

Stability and Handling

- Moisture Sensitivity: Like most chlorosilanes, the target compound is moisture-sensitive, decomposing to HCl and silanols. This parallels Chloro(chloromethyl)dimethylsilane, which decomposes in water .

- Thermal Stability : The alkenyl group may lower thermal stability compared to aryl-substituted silanes (e.g., 4-vinylphenyl in ) but improve it relative to chloromethyl analogs due to reduced electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.